molecular formula C20H24N2O3 B2925355 1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one CAS No. 2320171-99-9

1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one

Cat. No.: B2925355
CAS No.: 2320171-99-9
M. Wt: 340.423
InChI Key: WVPNIQWQDALMAL-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. The core structure of this compound incorporates a piperidine ring linked via an ether bond to a dihydropyridin-2-one moiety. The piperidine scaffold is a recognized pharmacophore in medicinal chemistry, known for its versatility as an intermediate and its presence in compounds with a range of pharmacological activities . Specifically, 4-substituted piperidine derivatives have been extensively investigated for their potential to interact with central nervous system (CNS) targets. For instance, some 4-oxypiperidine ethers have been designed as high-affinity histamine H3 receptor antagonists/inverse agonists, which are being explored for their potential in treating cognitive dysfunctions related to neurodegenerative diseases like Alzheimer's . Other piperidine-containing compounds have been characterized as novel subtype-selective N-methyl-D-asparate (NMDA) receptor antagonists, showing neuroprotective effects in preclinical studies . The integration of the 1,2-dihydropyridin-2-one group further enhances the research value of this molecule, as this heterocycle is a privileged structure in drug discovery. Researchers may find this compound particularly valuable for probing novel biological pathways, investigating structure-activity relationships (SAR) in medicinal chemistry programs, or as a synthetic intermediate for the development of more complex molecules. It is sold strictly as a building block for scientific research.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(2-methylbenzoyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-6-4-5-7-18(14)20(24)22-10-8-16(9-11-22)25-17-12-15(2)21(3)19(23)13-17/h4-7,12-13,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPNIQWQDALMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methylbenzoyl chloride with piperidine to form the intermediate 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with 1,6-dimethyl-4-hydroxy-1,2-dihydropyridine under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the evidence, focusing on substituent variations, molecular properties, and synthetic or crystallographic insights.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data
1,6-Dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one (Target) Dihydropyridinone 2-Methylbenzoyl-piperidin-4-yl C23H26N2O3 378.47 (calculated) No direct data available
1,6-Dimethyl-4-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]oxy}-1,2-dihydropyridin-2-one Dihydropyridinone Thiophene-2-sulfonyl-azetidin-3-yl C14H16N2O4S2 340.42 Registry: 2034310-89-7
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Oxazolo-pyridine Benzyl-piperidin-4-yl C23H25N3O3 391.47 Mp: 136°C; Yield: 88%; IR: 1707 cm⁻¹ (C=O)
2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Imidazo-pyrido-pyrimidinone Methyl-piperidin-4-yl C24H24N6O 412.49 (calculated) Patent application (structural analog)

Substituent Effects on Physicochemical Properties

Piperidine vs. Azetidine Rings: The target compound’s piperidine ring (6-membered) likely confers greater conformational flexibility compared to the azetidine (4-membered) in ’s analog. This may influence solubility and binding interactions.

Acyl vs. Alkyl Substituents: The 2-methylbenzoyl group in the target compound may engage in π-π stacking due to its aromaticity, whereas the methyl-piperidinyl group in ’s pyrido-pyrimidinone lacks such interactions but could improve metabolic stability .

Synthetic Yields and Stability :

  • ’s oxazolo-pyridine derivative achieved an 88% yield, suggesting robust synthetic routes for piperidinyl-ether intermediates. The target compound’s synthesis might benefit from similar optimization .

Hydrogen Bonding and Crystallography

  • The absence of direct crystallographic data for the target compound necessitates reliance on analogs. emphasizes hydrogen-bonding patterns in molecular aggregation. The 2-methylbenzoyl group’s carbonyl could act as a hydrogen-bond acceptor, while the dihydropyridinone’s lactam oxygen might serve as a donor, influencing crystal packing .
  • SHELX software () is widely used for refining small-molecule crystal structures, suggesting its applicability for future crystallographic studies of the target compound .

Biological Activity

1,6-Dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridinone core modified with a piperidine moiety and a methylbenzoyl group. Its structural formula can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with a piperidine derivative, followed by cyclization to form the dihydropyridinone structure. The synthetic pathway has been optimized to enhance yield and purity.

Antiviral Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have shown activity against the Ebola virus by inhibiting viral entry through interactions with the Niemann-Pick C1 (NPC1) protein .

Antibacterial Activity

Research indicates that similar compounds possess significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. In vitro assays have shown promising inhibition rates, suggesting potential therapeutic applications in neuropharmacology .

Case Study 1: Antiviral Evaluation

In a study assessing the antiviral efficacy of related compounds against Ebola virus, several derivatives were synthesized and tested. The most potent compound exhibited an EC50 value of 0.93 µM with a selectivity index (SI) of 10, indicating its potential as a therapeutic agent against viral infections .

Case Study 2: Antibacterial Testing

A series of piperidine derivatives were synthesized and evaluated for antibacterial activity. Among them, one derivative demonstrated significant efficacy against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values in the low micromolar range. This suggests that modifications to the piperidine ring can enhance antibacterial potency .

Data Tables

Activity Type Compound EC50 (µM) Selectivity Index
Antiviral1a0.9310
Antibacterial3b0.6420
Enzyme Inhibition5c0.387

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